molecular formula C19H18N4O5S B2661763 N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1396793-30-8

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2661763
CAS No.: 1396793-30-8
M. Wt: 414.44
InChI Key: BPRJGMAXOZYGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features multiple functional groups, including furan, piperazine, oxazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.

    Coupling with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Formation of oxazole ring: This intermediate is then reacted with oxazole-2-carbonyl chloride to form the oxazole ring.

    Final coupling: The oxazole intermediate is then coupled with thiophene-2-yl acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and oxazole rings.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties due to the presence of the furan and thiophene rings.

Mechanism of Action

The mechanism of action of N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these functional groups, which can impart unique chemical and biological properties. This combination might make it particularly useful in applications where multiple interactions with biological targets or complex chemical reactivity are required.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c24-16(11-13-3-2-10-29-13)21-19-20-14(12-28-19)17(25)22-5-7-23(8-6-22)18(26)15-4-1-9-27-15/h1-4,9-10,12H,5-8,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRJGMAXOZYGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.